2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide
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Description
2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C16H13F3N6OS and its molecular weight is 394.38. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing a 5-(4-pyridinyl)-1,2,4-triazole scaffold, have been found to inhibit the aggregation of alpha-synuclein (α-syn), a protein that plays a crucial role in parkinson’s disease .
Mode of Action
The compound interacts with its target, potentially the α-syn protein, and inhibits its aggregation. The aggregation of α-syn leads to the formation of intraneuronal inclusions, a common factor in the development of Parkinson’s disease . By inhibiting this aggregation, the compound may help prevent the progression of the disease.
Biochemical Pathways
This aggregation process is known to cause cytotoxicity through various mechanisms such as increased lipid membrane permeabilization, mitochondrial damage, and oxidative stress .
Result of Action
The compound’s action results in the prevention of α-syn aggregation, which in turn may prevent the neurodegeneration associated with Parkinson’s disease. In a study, a compound with a similar structure was found to prevent 1-methyl-4-phenyl-1,2,3,6-tetrahydropiridine-induced bradykinesia, a symptom of Parkinson’s disease .
Biochemical Analysis
Biochemical Properties
The compound 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide has been shown to interact with alpha-synuclein (α-syn), a protein that plays a significant role in Parkinson’s disease . This compound has been identified as an α-syn aggregation inhibitor, which can prevent the formation of amyloid aggregates that lead to neurotoxicity and neurodegeneration .
Cellular Effects
In cellular models, this compound has demonstrated the ability to prevent neurodegeneration caused by the neurotoxin MPTP . It has also been shown to affect the levels of Parkinson’s disease markers after the administration of the same neurotoxin .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to α-syn and inhibiting its aggregation . This interaction prevents the formation of amyloid fibrils, which are associated with neurotoxicity and neurodegeneration .
Properties
IUPAC Name |
2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N6OS/c17-16(18,19)11-2-1-3-12(8-11)22-13(26)9-27-15-24-23-14(25(15)20)10-4-6-21-7-5-10/h1-8H,9,20H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBTGMRYCUOQVFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=NC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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